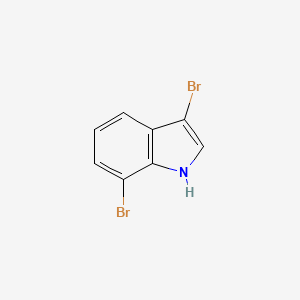
3,7-Dibromo-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibromo-1H-indole: is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-1H-indole typically involves the bromination of indole. One common method is the reaction of indole with bromine in the presence of a solvent like acetic acid. The reaction conditions, such as temperature and bromine concentration, are carefully controlled to achieve selective bromination at the 3 and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of brominating agents like N-bromosuccinimide (NBS) in a suitable solvent. These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dibromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Various substituted indole derivatives.
Oxidation Reactions: Indole-2,3-diones and other oxidized products.
Reduction Reactions: Hydrogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,7-Dibromo-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, have shown potential as bioactive compounds with antimicrobial, antiviral, and anticancer properties. They are studied for their interactions with biological targets and their potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives may serve as candidates for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its brominated structure imparts unique properties that are valuable in material science and industrial applications.
Wirkmechanismus
The mechanism of action of 3,7-Dibromo-1H-indole and its derivatives involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The bromine atoms enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1H-indole: A mono-brominated derivative with similar reactivity but different substitution patterns.
5-Bromo-1H-indole: Another mono-brominated indole with distinct chemical and biological properties.
3,5-Dibromo-1H-indole: A dibrominated indole with bromine atoms at different positions, leading to different reactivity and applications.
Uniqueness: 3,7-Dibromo-1H-indole is unique due to the specific placement of bromine atoms at the 3 and 7 positions, which influences its chemical reactivity and biological activity. This unique substitution pattern makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5Br2N |
|---|---|
Molekulargewicht |
274.94 g/mol |
IUPAC-Name |
3,7-dibromo-1H-indole |
InChI |
InChI=1S/C8H5Br2N/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H |
InChI-Schlüssel |
MCZWQWKYWSQPDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















